2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a naphthylideneamino moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are known to interact with enzymes and receptors, leading to the inhibition of certain biological processes. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group and has similar biological activities.
4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another triazole derivative with comparable chemical properties.
Uniqueness
What sets 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthylideneamino moiety, in particular, enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C24H22ClN5OS |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H22ClN5OS/c1-3-30-23(18-10-12-21(25)13-11-18)28-29-24(30)32-15-22(31)27-26-16(2)19-9-8-17-6-4-5-7-20(17)14-19/h4-14H,3,15H2,1-2H3,(H,27,31)/b26-16+ |
InChI Key |
PEOMAXJVLJQVSZ-WGOQTCKBSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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